异丙嗪N-氧化物

货号 B129806

CAS 编号:

81480-39-9

分子量: 300.4 g/mol

InChI 键: VSUIGOJNZBMHQV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

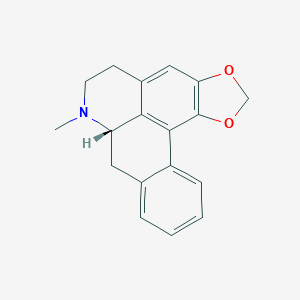

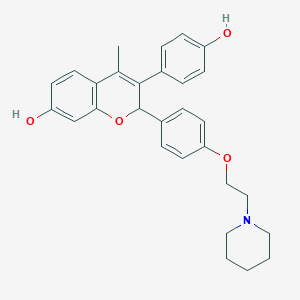

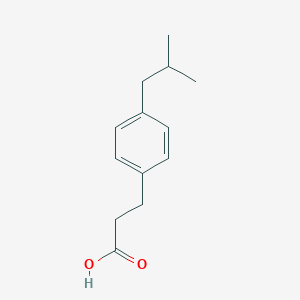

The N-oxidation products identified by thin-layer chromatography (TLC) and mass spectra using synthetic reference products are promethazine-N-oxide . This is believed to be formed chemically and metabolically from the metabolite N-hydroxydesmethylpromethazine .Molecular Structure Analysis

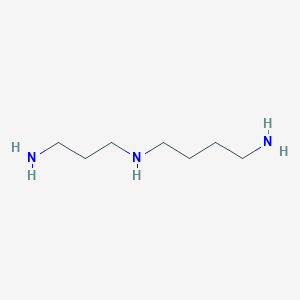

Promethazine N-Oxide has a molecular formula of C17H20N2OS . Its molecular weight is 300.4 g/mol . The IUPAC name for this compound is N, N -dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide .Chemical Reactions Analysis

A study on the kinetics and thermodynamics of the oxidative coupling reaction between aniline and promethazine at various temperatures was conducted . The reaction followed a first-order model and rate constants were determined across different temperatures ranging from 0.05367 to 0.08947 min −1 .Physical And Chemical Properties Analysis

Promethazine N-Oxide has a molecular weight of 300.4 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 3 . The Exact Mass is 300.12963444 g/mol .科学研究应用

-

Pharmacology

- Application : Promethazine N-Oxide is a metabolite of Promethazine, a drug used to treat allergies and motion sickness . The N-oxidation products of Promethazine are identified by thin-layer chromatography (TLC) and mass spectra.

- Method : The metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .

- Results : While both secondary and tertiary alkylamino moieties (open chain aliphatic or heterocyclic) are metabolized by CYP450 isozymes oxidative N-dealkylation, only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

-

Dermatology

- Application : Research indicates that topical H1r/2r antagonists like Promethazine can be beneficial in treating inflammatory dermatoses, potentially due to their ability to reduce inflammation and improve epidermal barrier function.

-

Analytical Toxicology

- Application : An analytical method for Promethazine and its respective N-desmethyl and sulfoxide metabolites in biological samples (bone tissue extract and blood) by ultra performance liquid chromatography-photodiode array detection, using mixed-mode SPE for basic drugs was developed .

- Method : When ethyl acetate:isopropanol:ammonium hydroxide (80:17:3) was used as the elution solvent during method development, extraneous peaks were observed that were absent in the negative controls . The results confirmed the oxidation of Promethazine to its sulfoxide and N-oxide metabolites and oxidation of Chlorpromazine to its sulfoxide metabolite .

- Results : Oxidation was also observed in analysis of whole blood, and thus was not specific to bone tissue extract . The sample preparation method highly influenced the extent of oxidation .

-

Synthetic Chemistry

-

Pharmaceutical Industry

-

Pharmaceutical Analytical Testing

-

Prodrug Development

- Application : Some N-oxide prodrugs are currently marketed while others have been patented . The marketed N-oxide prodrugs are imipraminoxide (the N-oxide of imipramine) and amitriptylinoxide (the N-oxide of amitriptyline) . They are used for the treatment of depression .

- Results : They have similar effects as well as equivalent efficacy to their parent drugs .

属性

IUPAC Name |

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUIGOJNZBMHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560137 |

Source

|

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Promethazine N-Oxide | |

CAS RN |

81480-39-9 |

Source

|

| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Spermidine

124-20-9

Methanol

67-56-1

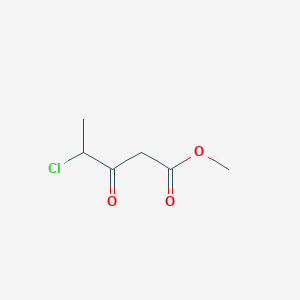

Methyl 4-chloro-3-oxopentanoate

142556-36-3

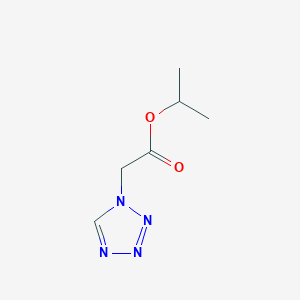

Propan-2-yl 2-(tetrazol-1-yl)acetate

144774-73-2

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)